molecular formula C19H21FN2O4S B2698300 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide CAS No. 955232-13-0

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2698300
CAS No.: 955232-13-0
M. Wt: 392.45
InChI Key: UZYQEMNGEHTGHA-UHFFFAOYSA-N
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Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is a synthetic compound with intriguing properties that have drawn interest in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide typically involves several key steps:

  • Formation of 1,2,3,4-tetrahydroisoquinoline through a cyclization reaction.

  • Introduction of the ethylsulfonyl group via sulfonylation.

  • Coupling of the 2-fluorophenoxy group through a nucleophilic substitution reaction.

  • Final acetylation to introduce the acetamide moiety.

Industrial Production Methods: Industrial production of this compound may leverage continuous flow chemistry techniques to improve reaction efficiency and yield. Process optimization would involve refining reaction conditions, such as temperature, pressure, and catalyst selection, to achieve high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide undergoes several types of chemical reactions, including:

  • Oxidation: Conversion of specific functional groups to more oxidized states.

  • Reduction: Reduction of nitro groups to amines or other functionalities.

  • Substitution: Halogen exchange or nucleophilic substitution at the fluoro position.

Common Reagents and Conditions: The compound reacts with reagents such as potassium permanganate or hydrogen peroxide for oxidation, and palladium on carbon or lithium aluminum hydride for reduction. Substitution reactions may employ halogenating agents like thionyl chloride or organic bases such as triethylamine.

Major Products: Major products from these reactions include oxidized derivatives, reduced forms with altered functional groups, and substituted analogs retaining the core structure but with varied substituents.

Scientific Research Applications

Chemistry: In chemistry, N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is used as a building block for synthesizing more complex molecules, including potential pharmacophores and ligands for catalysis studies.

Biology: Biologically, this compound is investigated for its interactions with various enzymes and receptors, providing insight into cellular pathways and potential therapeutic targets.

Medicine: In medical research, the compound’s unique structure is evaluated for its potential as a drug candidate, particularly in the areas of anti-inflammatory, anti-cancer, and neuroprotective agents.

Industry: Industrially, this compound finds use in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals, contributing to innovations in coatings, adhesives, and electronics.

Mechanism of Action

Effects and Pathways: The compound exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects or alterations in cellular processes. Detailed studies reveal that the compound influences signal transduction pathways, potentially inhibiting or activating key steps depending on its mode of action.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other acetamide derivatives and tetrahydroisoquinoline analogs. Some noteworthy examples are:

  • N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-chlorophenoxy)acetamide

  • N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-bromophenoxy)acetamide

Uniqueness: N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide stands out due to the presence of the fluorophenoxy group, which imparts unique electronic properties and potential for selective biological activity.

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-2-27(24,25)22-10-9-14-7-8-16(11-15(14)12-22)21-19(23)13-26-18-6-4-3-5-17(18)20/h3-8,11H,2,9-10,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYQEMNGEHTGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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